An In-depth Technical Guide to 2-Bromopyridine-¹⁵N
An In-depth Technical Guide to 2-Bromopyridine-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromopyridine-¹⁵N is a stable isotope-labeled version of the versatile synthetic building block, 2-bromopyridine (B144113). The incorporation of the nitrogen-15 (B135050) (¹⁵N) isotope provides a powerful tool for researchers in various fields, particularly in drug development, mechanistic studies, and advanced analytical chemistry. The ¹⁵N nucleus possesses a nuclear spin of ½, which offers significant advantages in nuclear magnetic resonance (NMR) spectroscopy, leading to sharper signals and enabling more detailed structural and dynamic studies compared to the abundant but quadrupolar ¹⁴N nucleus.[1] This guide provides a comprehensive overview of 2-Bromopyridine-¹⁵N, including its chemical properties, a detailed synthesis protocol, potential applications, and relevant data presented in a clear, structured format.
Core Chemical Properties
2-Bromopyridine-¹⁵N shares the same chemical reactivity as its unlabeled counterpart but is distinguished by its isotopic composition. This key difference allows it to be used as an internal standard or a tracer in various experimental setups.
| Property | Value | Reference |
| Chemical Formula | C₅H₄Br¹⁵N | [2] |
| Molecular Weight | 158.99 g/mol | [2] |
| CAS Number | 54267-53-7 | [2] |
| Appearance | Colorless to pale yellow liquid | Inferred from 2-bromopyridine |
| Boiling Point | 194-196 °C (for unlabeled) | Inferred from 2-bromopyridine |
| Isotopic Enrichment | Typically >95% | [3][4] |
Synthesis of 2-Bromopyridine-¹⁵N
The most effective method for the synthesis of 2-Bromopyridine-¹⁵N involves a ring-opening and ring-closing strategy via a Zincke imine intermediate.[3][5][6] This approach allows for the direct incorporation of the ¹⁵N isotope from a commercially available source, ¹⁵NH₄Cl, with high efficiency.
Experimental Protocol: Synthesis via Zincke Imine Intermediate
This protocol is adapted from the general procedure for ¹⁵N-labeling of pyridines.[3][5][7]
Materials:
-
2-Bromopyridine
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Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Dibenzylamine (B1670424) (Bn₂NH)
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2,4,6-Collidine
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¹⁵N-Ammonium chloride (¹⁵NH₄Cl)
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Sodium acetate (B1210297) (NaOAc)
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Anhydrous dichloromethane (B109758) (DCM)
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Anhydrous ethanol (B145695) (EtOH)
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Activation and Ring Opening:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopyridine (1.0 equiv) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv) dropwise, followed by the slow addition of 2,4,6-collidine (1.0 equiv).
-
After stirring for 15 minutes, add dibenzylamine (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add hexanes to the reaction mixture to precipitate the Zincke imine intermediate.
-
Isolate the precipitate by filtration, wash with hexanes, and dry under vacuum.
-
-
Ring Closure with ¹⁵N Incorporation:
-
In a separate flask, dissolve the isolated Zincke imine intermediate in ethanol.
-
Add ¹⁵N-ammonium chloride (¹⁵NH₄Cl) (2.0 equiv) and sodium acetate (NaOAc) (2.0 equiv).
-
Heat the mixture to 60 °C and stir for 2-4 hours, monitoring the formation of the ¹⁵N-labeled product by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromopyridine-¹⁵N.
-
Expected Results:
-
Yield: While specific yields for 2-bromopyridine-¹⁵N are not explicitly reported, similar reactions on other substituted pyridines suggest that good to excellent yields can be expected.
-
Isotopic Enrichment: The isotopic enrichment of the final product is typically greater than 95%, with many examples showing >99% incorporation of the ¹⁵N isotope.[3]
Applications in Research and Drug Development
The primary utility of 2-Bromopyridine-¹⁵N lies in its application as a tracer and an internal standard in studies where tracking the fate of a pyridine-containing molecule is crucial.
NMR Spectroscopic Analysis
The ¹⁵N label in 2-Bromopyridine-¹⁵N allows for the use of ¹⁵N NMR spectroscopy, which provides detailed information about the electronic environment of the nitrogen atom.[1] This is particularly useful for:
-
Reaction Mechanism Elucidation: By monitoring the changes in the ¹⁵N chemical shift, researchers can gain insights into reaction intermediates and transition states involving the pyridine (B92270) nitrogen.
-
Binding Studies: In drug development, ¹⁵N-labeled ligands can be used to study their binding to target proteins. Changes in the ¹⁵N NMR spectrum upon binding can reveal the binding site and conformational changes.[8]
-
Structural Characterization: ¹⁵N NMR data can aid in the unambiguous structural assignment of complex molecules containing a pyridine moiety.
Isotope Dilution Mass Spectrometry
2-Bromopyridine-¹⁵N serves as an excellent internal standard for quantitative analysis by mass spectrometry. By adding a known amount of the ¹⁵N-labeled compound to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision. This is a common technique in pharmacokinetic and metabolic studies during drug development.[9]
Metabolic Fate and Tracer Studies
In drug discovery and development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical.[9] If the drug contains a pyridine ring, synthesizing a ¹⁵N-labeled version allows researchers to trace its path through a biological system. By analyzing samples (e.g., blood, urine, tissues) using mass spectrometry, the parent drug and its metabolites can be identified and quantified.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 2-Bromopyridine-¹⁵N.
Application in Tracer Studies
Caption: Workflow for a typical tracer study.
Conclusion
2-Bromopyridine-¹⁵N is a valuable tool for researchers engaged in the synthesis and analysis of pyridine-containing compounds. Its primary advantage lies in the presence of the ¹⁵N isotope, which facilitates detailed mechanistic investigations, high-precision quantitative analysis, and in-depth metabolic studies. The robust synthetic methodology via a Zincke imine intermediate ensures high isotopic incorporation, making it an accessible and powerful reagent for advancing research in medicinal chemistry, drug metabolism, and beyond.
References
- 1. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. The application of 15N-NMR spectroscopy in the problems of nucleoside and nucleotide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthical.com [synthical.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Collection - Synthesis of 15NâPyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 9. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
